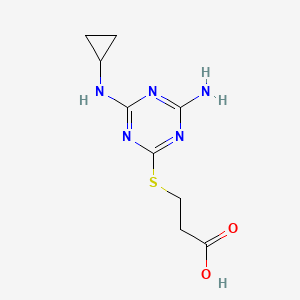
hERG-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hERG-IN-2 is a compound known for its ability to block the human ether-à-go-go-related gene (hERG) potassium channel. This channel is crucial for the repolarization of the cardiac action potential, and its blockade can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death . This compound is used primarily in research to study the effects of hERG channel inhibition and to develop safer pharmaceuticals by predicting and mitigating cardiotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol 300 (PEG300) as a co-solvent, and Tween 80 as a surfactant . The reaction conditions typically require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: hERG-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to drive the reactions to completion .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
hERG-IN-2 is widely used in scientific research to study the hERG potassium channel and its role in cardiac electrophysiology. It is used to screen new drug candidates for potential cardiotoxicity by assessing their ability to block the hERG channel . Additionally, this compound is employed in the development of antiarrhythmic drugs and in the study of long QT syndrome, a condition characterized by prolonged cardiac repolarization . The compound is also used in computational modeling and simulation studies to predict the interactions between drugs and the hERG channel .
Mécanisme D'action
hERG-IN-2 exerts its effects by binding to the hERG potassium channel and blocking the flow of potassium ions through the channel. This blockade prolongs the repolarization phase of the cardiac action potential, leading to an extended QT interval on the electrocardiogram . The molecular targets of this compound include specific amino acid residues within the channel’s pore region, which are critical for its gating and ion conduction properties . The blockade mechanism involves the stabilization of the channel in its closed state, preventing the normal flow of potassium ions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to hERG-IN-2 include other hERG channel blockers such as dofetilide, sotalol, and quinidine . These compounds share the ability to block the hERG channel and are used in the treatment of arrhythmias.
Uniqueness of this compound: What sets this compound apart from other hERG blockers is its high specificity and potency in blocking the hERG channel. This makes it an invaluable tool in research for understanding the detailed mechanisms of hERG channel inhibition and for developing safer pharmaceuticals with reduced cardiotoxicity .
Propriétés
Formule moléculaire |
C26H27N9O2 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
5-[3-(dimethylamino)azetidin-1-yl]-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C26H27N9O2/c1-16-9-17(5-7-20(16)37-23-10-22-28-14-31-35(22)15-30-23)32-26-24-19(27-13-29-26)6-8-21(36-4)25(24)34-11-18(12-34)33(2)3/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,29,32) |
Clé InChI |
HPKDOXLDGGGXFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)N4CC(C4)N(C)C)OC5=CC6=NC=NN6C=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


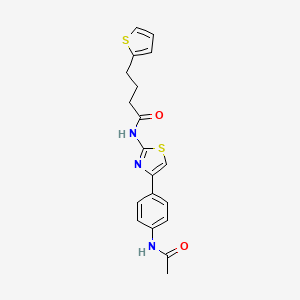
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
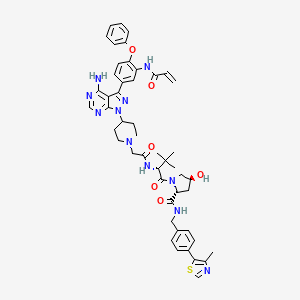
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)
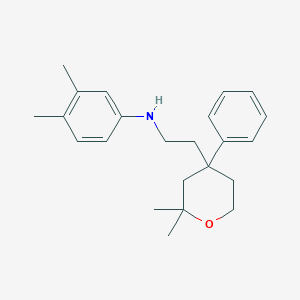
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)


![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)
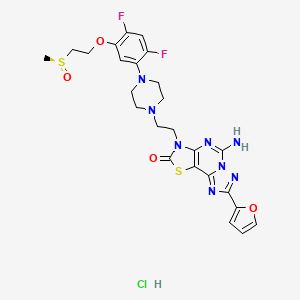
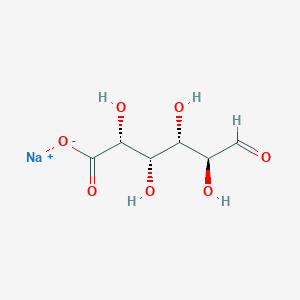
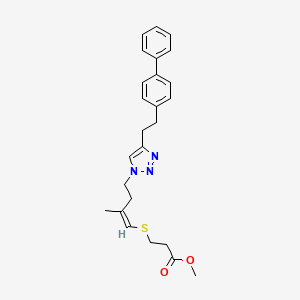
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
